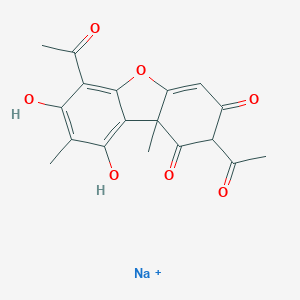

Sodium usnate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

衣藻酸钠是衣藻酸的钠盐衍生物,衣藻酸是一种天然存在的二苯并呋喃衍生物,存在于多种地衣物种中。 衣藻酸以其多样的生物活性而闻名,包括抗菌、抗病毒、抗肿瘤和抗寄生虫特性 . 该化合物以其黄色或橙色和针状晶体结构为特征 .

准备方法

合成路线和反应条件: 衣藻酸钠可以通过衣藻酸与氢氧化钠反应合成。 该过程包括将衣藻酸溶解在合适的溶剂(如乙醇)中,然后加入氢氧化钠以形成钠盐 . 反应通常在室温下并在搅拌条件下进行,以确保完全转化。

工业生产方法: 衣藻酸钠的工业生产包括从地衣中提取衣藻酸,然后将其转化为钠盐。 提取过程可以使用各种技术进行优化,例如热回流提取、振荡提取和超声波辅助提取 . 提取的衣藻酸然后与氢氧化钠反应,以更大规模生产衣藻酸钠。

化学反应分析

反应类型: 衣藻酸钠经历各种化学反应,包括氧化、还原和取代。 已知该化合物在羰基中与胺反应,并在羟基中形成酯 .

常用试剂和条件:

氧化: 衣藻酸钠可以使用诸如高锰酸钾或过氧化氢之类的试剂在酸性条件下进行氧化。

还原: 还原反应可以使用诸如硼氢化钠或氢化铝锂之类的还原剂进行。

取代: 取代反应通常涉及亲核试剂,例如胺或醇,通常在碱性条件下进行。

科学研究应用

Antimicrobial Properties

Sodium usnate exhibits significant antimicrobial activity. Research indicates its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

Case Study: Antibacterial Efficacy

- Study Focus : The antibacterial action of this compound was tested against MRSA.

- Methodology : Various concentrations of this compound were applied to cultures of MRSA.

- Results : this compound demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an alternative antimicrobial agent in clinical settings .

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against viruses such as SARS-CoV-2.

Case Study: Anti-SARS-CoV-2 Efficacy

- Study Focus : The binding affinity of this compound to SARS-CoV-2 proteins was assessed.

- Methodology : Molecular docking studies were conducted to evaluate the interaction between this compound and viral proteins.

- Results : this compound exhibited strong binding affinities to the main protease and spike protein RBD of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19 .

Anticancer Applications

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.

Case Study: Colorectal Cancer

- Study Focus : The anticancer effects of this compound were evaluated in colorectal cancer models.

- Methodology : this compound was administered to tumor-bearing mice, and tumor growth was monitored.

- Results : Significant inhibition of tumor growth was observed, with this compound demonstrating enhanced bioavailability compared to its parent compound, usnic acid .

Parasitic Infections

This compound has been explored for its efficacy against parasitic infections such as leishmaniasis.

Case Study: Antileishmanial Activity

- Study Focus : The effectiveness of this compound against Leishmania species was investigated.

- Methodology : In vitro assays were performed using various concentrations of this compound on Leishmania cultures.

- Results : this compound exhibited significant antileishmanial activity with minimal cytotoxicity towards host cells, indicating its therapeutic potential .

Industrial Applications

This compound is utilized in the formulation of various consumer products due to its antimicrobial properties.

Applications in Cosmetics

- This compound is incorporated into anti-dandruff shampoos, deodorants, and skin care products targeting acne-prone skin. Its antimicrobial properties help reduce pathogens on the skin surface, enhancing product efficacy .

Toxicological Considerations

While this compound has numerous beneficial applications, understanding its toxicity is crucial for safe usage.

Toxicity Profile

- Studies indicate that high doses of this compound can lead to hepatotoxicity. Research aims to optimize formulations to enhance bioavailability while minimizing toxicity .

Data Table: Summary of Applications

作用机制

衣藻酸钠的作用机制涉及多个途径:

线粒体破坏: 衣藻酸钠破坏线粒体功能,导致氧化应激发生变化并诱导细胞死亡.

酶抑制: 该化合物抑制多种酶,包括细胞色素酶和 4-羟基苯丙酮酸双加氧酶,影响细胞代谢.

自由基清除: 衣藻酸钠清除自由基,防止氧化应激和相关的慢性疾病.

相似化合物的比较

与其他类似化合物相比,衣藻酸钠因其多样的生物活性及其特定的分子靶标而独一无二。类似的化合物包括:

地衣酸: 含有酯键和酚羟基的有机化合物,如地衣色素和衣藻酸.

地衣素: 结构相似但生物活性不同的化合物,如地衣酸和盐酸.

二苯并呋喃: 具有相似核心结构但官能团不同的化合物,如去甲地衣酸和原始地衣酸.

衣藻酸钠因其强大的抗菌和抗氧化特性而脱颖而出,使其成为各种应用中有价值的化合物。

生物活性

Sodium usnate (SAU) is a water-soluble derivative of usnic acid, primarily derived from the lichen Usnea. This compound has garnered attention for its diverse biological activities, including antimicrobial, antileishmanial, anticancer, and molluscicidal effects. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

This compound is synthesized to enhance the solubility of usnic acid, facilitating its application in various biological assays. The increased solubility allows for better bioavailability and therapeutic potential compared to its parent compound, usnic acid .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Staphylococcus aureus : Research indicates that this compound has potent activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting its potential as an alternative antimicrobial agent .

- Antiparasitic Effects : this compound has demonstrated effectiveness against Leishmania amazonensis, with studies showing IC50 values significantly lower than those of conventional treatments .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | IC50 (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.0 | |

| Leishmania amazonensis | 2.09 (promastigotes) | |

| 19.97 (intracellular amastigotes) |

3. Anticancer Activity

Recent studies have highlighted this compound's anticancer properties:

- Colorectal Cancer : Potassium usnate, a related compound, showed potent anticancer effects in vitro and inhibited liver metastasis in murine models. It downregulated key epithelial-mesenchymal transition markers and metastasis-related genes, suggesting a mechanism for its anticancer activity .

- Bioavailability : this compound's solubility enhances its bioavailability in tumor tissues compared to usnic acid, making it a promising candidate for cancer therapy .

4. Molluscicidal Activity

This compound has been investigated for its potential as a molluscicide:

- Control of Biomphalaria glabrata : Studies have shown that this compound can effectively kill both adult snails and embryos at concentrations as low as 1 µg/ml without significant toxicity to non-target organisms like brine shrimp (Artemia salina) . This suggests its viability as an environmentally friendly alternative to synthetic molluscicides.

Table 2: Molluscicidal Activity of this compound

| Organism | Lethal Concentration (µg/ml) | Reference |

|---|---|---|

| Adult B. glabrata | 1 | |

| Embryos of B. glabrata | 0.92 | |

| Artemia salina | No toxicity at ≤10 |

The mechanisms underlying the biological activities of this compound are diverse:

- Antileishmanial Mechanism : this compound complexes with lanthanide ions have been shown to disrupt mitochondrial function in Leishmania species, leading to cell death through apoptosis or necrosis .

- Anticancer Mechanism : The downregulation of metastasis-related genes suggests that this compound may interfere with cellular signaling pathways involved in cancer progression .

6. Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- A study demonstrated that this compound complexes exhibited enhanced selectivity against leishmanial parasites compared to free this compound, indicating potential for targeted therapies .

- Another investigation into the use of potassium usnate showed significant improvements in bioavailability and therapeutic efficacy in colorectal cancer models compared to traditional formulations .

属性

CAS 编号 |

34769-44-3 |

|---|---|

分子式 |

C18H15NaO7 |

分子量 |

366.3 g/mol |

IUPAC 名称 |

sodium;4,8-diacetyl-1-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-3-olate |

InChI |

InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1 |

InChI 键 |

MKLQPOLHKMNWKN-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |

规范 SMILES |

CC1=C(C2=C(C(=C1[O-])C(=O)C)OC3=CC(=O)C(C(=O)C32C)C(=O)C)O.[Na+] |

Pictograms |

Irritant |

相关CAS编号 |

39012-86-7 |

同义词 |

(+)-Usnic acid sodium |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。